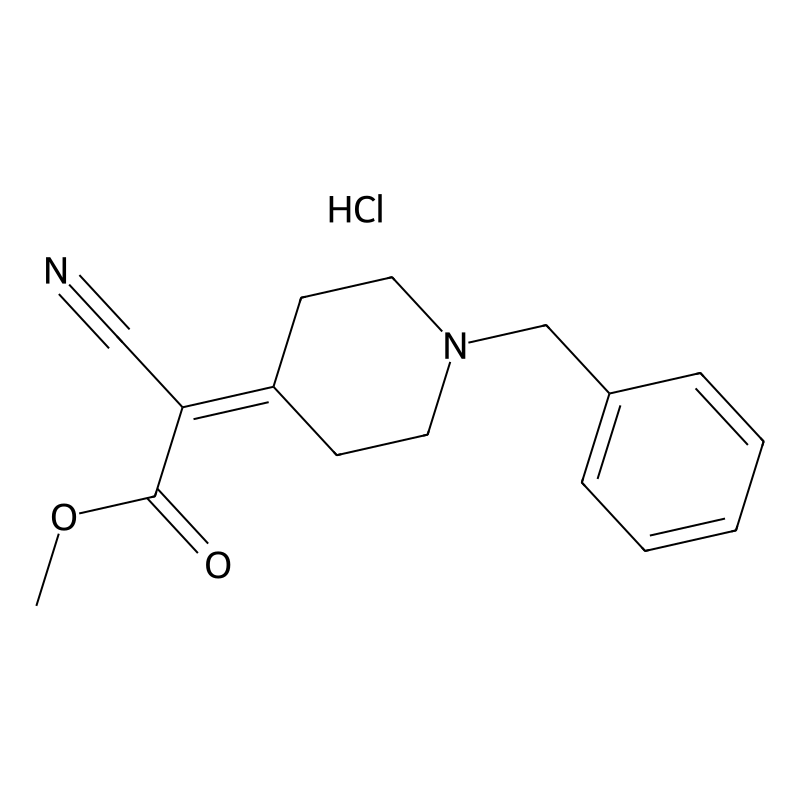

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride is a chemical compound characterized by its unique structural features, which include a piperidine ring, a cyano group, and an ester functional group. Its molecular formula is with a molecular weight of approximately 306.79 g/mol . The compound is often utilized in pharmaceutical research due to its potential biological activity.

The synthesis of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of benzylpiperidine with cyanoacetic acid followed by esterification with methyl alcohol. The process can be catalyzed using palladium on activated charcoal under hydrogen atmosphere . The reaction conditions often require careful control of temperature and pressure to optimize yield and purity.

This compound has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders. Its structural similarity to known pharmacophores suggests it could serve as a lead compound for developing new therapeutic agents that modulate neurotransmitter activity. Additionally, it may find applications in the synthesis of other complex organic molecules due to its reactive functional groups .

Interaction studies involving methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety pathways. Further pharmacological profiling is necessary to elucidate its full interaction profile, including potential side effects and therapeutic windows .

Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-Benzylpiperidine | Piperidine ring with a benzyl substituent | Potential CNS activity | Simpler structure without cyano or ester groups |

| Cyanoacetic Acid | Contains cyano and carboxylic acid groups | Used in synthesizing pharmaceuticals | Lacks the piperidine structure |

| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | Similar ester structure but without cyano group | Potentially similar CNS effects | Does not exhibit the same reactivity as cyano derivatives |

The uniqueness of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride lies in its combination of piperidine, cyano, and ester functionalities, which may offer distinct pathways for biological interaction and synthetic utility compared to its analogs .

General Synthetic Routes

Historical Synthesis Approaches

The synthesis of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride has evolved significantly since the early investigations into piperidine chemistry. Historical approaches primarily relied on classical organic transformations that were well-established in the mid-20th century [1].

The earliest methodologies employed direct condensation reactions between piperidine derivatives and cyanoacetic acid derivatives. Thomas Anderson and Auguste Cahours first reported piperidine isolation in the 1850s, establishing the foundation for subsequent synthetic developments [1]. Early synthetic strategies focused on Mannich condensation reactions, which involved the reaction between substituted aromatic aldehydes, ethyl methyl ketone, and ammonium acetate in ethanol medium to synthesize substituted 4-piperidones [2]. This methodology, originally developed by Petrenko-Kritschenko and later refined by Baliah, provided access to 2,6-diphenylpiperidine-4-ones through condensation of acetone dicarboxylic acid esters with aromatic aldehydes and ammonia [2].

Classical Knoevenagel condensation represented another fundamental historical approach. This methodology involved the nucleophilic addition of active hydrogen compounds to carbonyl groups followed by dehydration reactions [3]. The traditional Knoevenagel reaction utilized weakly basic amines as catalysts, with the active hydrogen component containing electron-withdrawing groups such as cyano or ester functionalities [3]. Historical implementations of this reaction often required extended reaction times and elevated temperatures, with yields ranging from 45-70% [4].

Reductive methodologies constituted another significant historical approach. The reduction of pyridine derivatives using hydrogen gas in the presence of molybdenum disulfide catalysts or modified Birch reduction conditions using sodium in ethanol provided access to piperidine frameworks [1]. These early reductive approaches, while effective for simple piperidine synthesis, presented limitations when applied to more complex derivatives containing multiple functional groups.

Contemporary Synthetic Strategies

Modern synthetic approaches have revolutionized the synthesis of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride through the development of more efficient, selective, and environmentally friendly methodologies [5] [6].

Microwave-assisted synthesis represents a significant advancement in contemporary methodology. This approach utilizes microwave irradiation to accelerate Knoevenagel condensation reactions, reducing reaction times from several hours to approximately 35 minutes while achieving yields of 90-99% [4]. The methodology employs triethylamine as a basic catalyst in sodium chloride solution, taking advantage of electrolyte-enhanced microwave absorption for rapid energy transfer [4]. This green chemistry approach eliminates the need for organic solvents in many cases and provides excellent functional group tolerance.

Biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling represents the most recent breakthrough in piperidine functionalization [6]. This innovative two-stage process first employs enzymatic carbon-hydrogen oxidation to selectively introduce hydroxyl groups at specific positions on piperidine molecules, followed by radical cross-coupling with nickel electrocatalysis [6]. This methodology provides a streamlined approach analogous to electrophilic aromatic substitution for three-dimensional molecules, offering modularity and cost-effectiveness [5].

Electroreductive cyclization in flow microreactors has emerged as another contemporary strategy [7]. This methodology utilizes readily available imine and terminal dihaloalkanes in electrochemical flow systems, providing enhanced specific surface area and improved efficiency compared to conventional batch reactions [7]. The approach enables preparative-scale synthesis through continuous electrolysis for approximately one hour, demonstrating excellent scalability [7].

Palladium-catalyzed cross-coupling reactions have been adapted for piperidine synthesis, utilizing various organoboronic acids and piperidine precursors [6]. These methodologies provide excellent functional group tolerance and enable the introduction of diverse substituents under mild conditions [8].

Key Precursors and Starting Materials

1-Benzylpiperidin-4-one as Primary Precursor

1-Benzylpiperidin-4-one serves as the fundamental precursor for the synthesis of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride [9]. This compound is typically synthesized through N-benzylation of 4-piperidone using benzyl bromide under basic conditions [9].

The synthesis of 1-benzylpiperidin-4-one involves treating 4-piperidone monohydrate hydrochloride with anhydrous potassium carbonate in dry dimethylformamide, followed by dropwise addition of benzyl bromide and heating at 65°C for 14 hours [9]. This methodology achieves yields of approximately 89%, with the product isolated through extraction with ethyl acetate and purification by crystallization using 2% methanol in chloroform [9].

Alternative synthetic routes to 1-benzylpiperidin-4-one include reductive amination of 4-piperidone with benzylamine using sodium borohydride or sodium cyanoborohydride as reducing agents [10]. This approach provides good stereoselectivity and functional group tolerance, though yields are typically moderate (60-76%) [10].

Structural considerations of 1-benzylpiperidin-4-one are crucial for subsequent condensation reactions. The ketone functionality at the 4-position provides the electrophilic center necessary for nucleophilic attack by cyanoacetate enolates [11]. The benzyl substituent on the nitrogen atom provides steric bulk that influences the stereochemical outcome of subsequent transformations while maintaining the nucleophilic character of the nitrogen center [12].

Cyanoacetate Derivatives in Synthesis

Methyl cyanoacetate represents the primary cyanoacetate derivative employed in the synthesis of the target compound [4]. This active methylene compound exhibits enhanced acidity due to the combined electron-withdrawing effects of the cyano and ester functionalities, facilitating enolate formation under basic conditions [11].

Ethyl cyanoacetate serves as an alternative cyanoacetate derivative, often employed in Knoevenagel condensation reactions [13] [4]. The ethyl ester provides similar reactivity to the methyl analog while offering slightly different solubility characteristics that may be advantageous in specific reaction conditions [14]. Reactions between aldehydes and ethyl cyanoacetate typically proceed with yields of 70-90% when conducted under optimized microwave conditions [4].

Cyanoacetic acid itself can be employed as a starting material, particularly in direct condensation approaches . This methodology involves initial condensation with the piperidine ketone followed by subsequent esterification with methanol . While this approach eliminates the need for pre-formed esters, it typically requires additional steps and may result in lower overall yields.

Structure-activity relationships of cyanoacetate derivatives demonstrate that the cyano group is essential for both reactivity and selectivity [3]. The electron-withdrawing cyano functionality significantly lowers the pKa of the adjacent methylene protons, enabling efficient deprotonation under mild basic conditions [11]. The ester group provides additional stabilization of the enolate intermediate while serving as a protecting group for the carboxylic acid functionality [3].

Reaction Mechanisms

Condensation Reactions

The Knoevenagel condensation mechanism governing the synthesis of methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate hydrochloride proceeds through a well-defined sequence of elementary steps [11] [3].

Enolate formation represents the initial mechanistic step, involving base-catalyzed deprotonation of methyl cyanoacetate [11]. The pKa of cyanoacetate derivatives ranges from 9-11, significantly lower than simple alkyl esters due to the electron-withdrawing cyano group [3]. Weak bases such as piperidine or triethylamine effectively deprotonate the active methylene, generating a resonance-stabilized enolate anion [11].

Nucleophilic addition occurs through attack of the cyanoacetate enolate on the electrophilic carbonyl carbon of 1-benzylpiperidin-4-one [11]. This step proceeds through a six-membered transition state that minimizes steric interactions between the benzyl substituent and the approaching nucleophile [16]. The reaction exhibits second-order kinetics, being first-order in both the ketone and enolate concentrations [11].

Elimination and dehydration complete the condensation sequence [3]. Formation of the β-hydroxy nitrile intermediate is followed by acid- or base-catalyzed elimination of water to generate the α,β-unsaturated nitrile product [11]. The thermodynamic stability of the resulting conjugated system provides the driving force for this elimination step [3].

Stereochemical considerations indicate predominant formation of the E-isomer due to minimization of steric interactions between the piperidine ring and the ester group [4]. X-ray crystallographic analysis has confirmed the E-configuration of related cyanoacrylate derivatives synthesized under similar conditions [4].

Cyclization Mechanisms

Intramolecular cyclization reactions represent important mechanistic pathways for piperidine ring formation and functionalization [7] [17]. These processes typically proceed through nucleophilic substitution or radical mechanisms depending on the specific substrate and reaction conditions.

Nucleophilic cyclization mechanisms involve intramolecular displacement reactions where amino nucleophiles attack electrophilic centers within the same molecule [17]. For piperidine formation, this often involves 5-exo-trig or 6-endo-trig cyclization modes, with the former generally being kinetically favored according to Baldwin's rules [18].

Radical cyclization pathways have been extensively developed for piperidine synthesis [19]. These mechanisms typically involve formation of carbon-centered radicals that undergo intramolecular addition to alkenes or aromatic systems [19]. The use of tris(trimethylsilyl)silane as a radical reducing agent has been shown to enhance diastereoselectivity through selective rearrangement of minor stereoisomers via radical translocation mechanisms [19].

Electroreductive cyclization represents a contemporary mechanistic approach [7]. In this process, cathodic reduction of imine substrates generates nucleophilic nitrogen centers that undergo intramolecular cyclization with pendant electrophilic groups [7]. The large specific surface area of microreactor systems enhances the efficiency of this electron transfer process [7].

Ring closure mechanisms are governed by thermodynamic and kinetic factors [17]. Six-membered ring formation is generally favored due to optimal bond angles and minimal ring strain [18]. The entropy change associated with cyclization typically favors ring formation, particularly when conformationally flexible precursors are employed [17].

Functionalization of Piperidine Ring

Carbon-hydrogen functionalization has emerged as a powerful strategy for piperidine derivatization [20] [21]. Site-selective functionalization can be achieved through various catalytic systems, with rhodium and copper catalysts being particularly effective [20].

Rhodium-catalyzed functionalization utilizes [Rh2(R-TCPTAD)4] or [Rh2(R-TPPTTL)4] complexes to achieve selective C-H activation at the C2 position of N-Boc-piperidine or N-brosyl-piperidine substrates [21]. These transformations proceed through rhodium-carbene intermediates that insert into specific C-H bonds based on electronic and steric factors [20].

Biocatalytic functionalization employs enzymatic carbon-hydrogen oxidation to introduce hydroxyl groups at specific positions [6]. This methodology utilizes cytochrome P450 enzymes or related oxidases that exhibit excellent regioselectivity and enantioselectivity [6]. The resulting hydroxylated intermediates serve as platforms for subsequent functionalization through radical cross-coupling reactions [6].

Electrophilic functionalization can be achieved through N-acyliminium ion chemistry [17]. Formation of iminium intermediates through oxidation or acid-catalyzed processes enables nucleophilic attack at various positions around the piperidine ring [17]. This approach provides access to heavily substituted piperidine derivatives with excellent stereochemical control [22].

Cross-coupling methodologies enable introduction of aryl, heteroaryl, and vinyl substituents through palladium or nickel catalysis [22]. Reductive Heck reactions with boronic acids provide access to 3-substituted piperidines with excellent enantioselectivity when chiral ligands are employed [22].

Purification and Characterization Techniques

Chromatographic Methods

Silica gel flash chromatography represents the most widely employed purification technique for piperidine derivatives [23] [24]. This methodology utilizes the differential adsorption of compounds on silica gel to achieve separation based on polarity differences [25].

Solvent systems for piperidine derivative purification typically employ hexane-ethyl acetate mixtures with ratios ranging from 6:1 to 1:1 depending on the polarity of the target compound [23]. More polar derivatives may require dichloromethane-methanol systems (95:5 to 90:10) for effective elution [23]. The inclusion of small amounts of triethylamine (1-2%) can improve peak shape and recovery for basic compounds [24].

Reversed-phase chromatography using C18 stationary phases provides an alternative approach, particularly for highly polar or ionic piperidine derivatives [24]. Automated reversed-phase column chromatography systems enable gradient elution from methanol-water (50:50) to pure methanol over 20-40 minutes [24]. This technique achieves purities of 90-98% with good recovery yields [24].

Automated flash chromatography systems such as the Reveleris platform offer advantages in terms of reproducibility and efficiency [24]. Prepacked cartridges eliminate the need for manual column packing while providing consistent separation performance [25]. These systems typically achieve purities of 88-96% with reduced solvent consumption compared to traditional methods [24].

High-performance liquid chromatography enables both analytical and preparative applications [26]. Analytical HPLC methods utilize UV detection at 254 nm or 280 nm for piperidine derivatives containing aromatic chromophores [27]. Preparative HPLC can achieve purities exceeding 99% but is generally reserved for valuable compounds due to cost considerations [26].

Recrystallization Procedures

Hot ethanol recrystallization represents the most common method for purifying piperidine derivatives [2] [28]. This procedure involves dissolving the crude product in boiling ethanol, filtering to remove insoluble impurities, and allowing slow cooling to promote crystal formation [2]. Typical purities of 90-99% can be achieved with recovery yields of 70-85% [2].

Ethyl acetate recrystallization provides an alternative for compounds with appropriate solubility characteristics [29]. Room temperature crystallization from ethyl acetate often produces well-formed crystals suitable for X-ray diffraction analysis [12]. This method is particularly effective for compounds containing aromatic substituents that enhance π-π stacking interactions [29].

Mixed solvent systems such as methanol-chloroform (2% methanol) are especially effective for hydrochloride salts of piperidine derivatives [9]. The controlled polarity of these systems enables selective crystallization while maintaining adequate solubility for the purification process [9]. Slow evaporation techniques can further enhance crystal quality [30].

Crystallization from acetone has been reported for specific piperidine derivatives, achieving yields of approximately 90% [12]. This solvent is particularly useful for compounds that are too soluble in alcohols or too insoluble in hydrocarbons [12]. Temperature control during crystallization is crucial for optimal results [26].

Seeding techniques can improve crystallization outcomes by providing nucleation sites for crystal growth [31]. Addition of small amounts of pure compound to supersaturated solutions promotes uniform crystal formation and can enhance the enantiomeric purity of chiral derivatives [31].

Analytical Verification Methodologies

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for piperidine derivatives [32] [33]. Typical 1H NMR analysis utilizes 400-600 MHz spectrometers with CDCl3 or d6-DMSO as solvents [23] [33]. Key diagnostic signals include the benzyl CH2 protons around δ 3.5-3.7 ppm and piperidine ring protons in the δ 1.4-2.8 ppm region [23].

Carbon-13 nuclear magnetic resonance spectroscopy enables quantitative analysis of carbon environments [34] [33]. 13C NMR spectra recorded at 100.6-150 MHz provide excellent resolution for distinguishing between different carbon atoms in the piperidine framework [33]. The cyano carbon typically appears around δ 115-120 ppm, while the ester carbonyl resonates near δ 165-170 ppm [33].

Mass spectrometry provides molecular weight confirmation and structural information through fragmentation patterns [35] [36]. Electron impact mass spectrometry at 70 eV generates characteristic fragmentation patterns that aid in structural elucidation [35]. Electrospray ionization mass spectrometry enables accurate mass determination with errors typically less than 5 ppm [33].

Infrared spectroscopy enables identification of key functional groups [33]. FTIR analysis over the 4000-400 cm⁻¹ range provides characteristic absorptions for C≡N stretching (2200-2260 cm⁻¹), C=O stretching (1700-1750 cm⁻¹), and N-H stretching (3200-3500 cm⁻¹) [33]. Attenuated total reflectance (ATR) techniques eliminate the need for sample preparation [37].

Melting point determination provides a simple assessment of compound purity [29]. Capillary melting point measurements with ramping rates of 1-2°C/min enable precise determination of melting ranges [26]. Sharp melting points (temperature range <2°C) generally indicate high purity, while broad ranges suggest the presence of impurities [29].